molecular formula C12H10N4O6 B11019307 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide CAS No. 349541-28-2

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide

Cat. No.: B11019307
CAS No.: 349541-28-2
M. Wt: 306.23 g/mol
InChI Key: DWKSZDQPZHQKJO-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with nitro groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the benzamide core followed by the introduction of the nitro groups and the oxazole ring. Common synthetic routes include nitration reactions to introduce nitro groups and cyclization reactions to form the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and oxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

349541-28-2

Molecular Formula

C12H10N4O6

Molecular Weight

306.23 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide

InChI

InChI=1S/C12H10N4O6/c1-6-3-11(14-22-6)13-12(17)9-4-8(15(18)19)5-10(7(9)2)16(20)21/h3-5H,1-2H3,(H,13,14,17)

InChI Key

DWKSZDQPZHQKJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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